Comparative Lipophilicity (LogP) of 3-Bromo-6,7-dimethylquinolin-4-amine Versus Non‑Brominated and De‑Methylated Analogs
The lipophilicity of 3‑bromo‑6,7‑dimethylquinolin‑4‑amine (LogP = 3.13) is measurably higher than that of its non‑brominated counterpart 6,7‑dimethylquinolin‑4‑amine (LogP = 3.02) and comparable to that of 3‑bromoquinolin‑4‑amine (LogP = 3.16) . This indicates that the bromine atom at position 3 contributes to an increase in LogP, which can influence membrane permeability and overall pharmacokinetic profile.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.13 |
| Comparator Or Baseline | 6,7-Dimethylquinolin-4-amine: LogP = 3.02; 3-Bromoquinolin-4-amine: LogP = 3.16 |
| Quantified Difference | ΔLogP = +0.11 (vs. 6,7-dimethyl analog); ΔLogP = –0.03 (vs. 3-bromo analog) |
| Conditions | Computed LogP using standard cheminformatics algorithms (ALOGPS or similar) as reported by ChemSrc and Chem960. |
Why This Matters
The slightly elevated lipophilicity relative to the non‑brominated analog may enhance passive membrane diffusion, a critical factor in cell‑based assays and in vivo studies, making the brominated compound a more appropriate choice when moderate lipophilicity is desired.
